molecular formula C21H19N3O4 B2981743 N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 941904-38-7

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No. B2981743
CAS RN: 941904-38-7
M. Wt: 377.4
InChI Key: DEOKARKAQSTQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (ENBDM) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of dihydropyridine derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Chemical Synthesis and Reactivity

Primary Amine-Promoted Ring Opening : Ethylamine and ethanolamine react with a structurally related carbapenem-derived compound, leading to ring opening and formation of enantiomerically pure pyrrolidine derivatives. This demonstrates the compound's reactivity and its potential application in the synthesis of chiral molecules (Valiullina et al., 2020).

Polymer Modification and Material Science Applications : The synthesis of a cationic polymer that can be switched to a zwitterionic form upon irradiation, utilizing a photolabile nitrobenzyl derivative, showcases the application of such compounds in developing stimuli-responsive materials (Sobolčiak et al., 2013).

Biological Applications

Enzymatic Metabolism Study : Utilizing isotopically labeled compounds, researchers investigated the metabolic enzyme activity of nicardipine hydrochloride in dogs, offering insights into the metabolic processes involving nitrobenzyl derivatives (Higuchi & Shiobara, 1980).

Photolabile Groups in Polymer Chemistry : The use of o-nitrobenzyl groups in polymers for the alteration of material properties through irradiation demonstrates the compound's role in advancing polymer and materials science, with applications in photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).

Catalysis and Organic Transformations

Rhodium(II) Acetate Catalyzed Reactions : The synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via carbene insertion, catalyzed by rhodium(II) acetate, showcases the utility of nitrophenyl derivatives in catalysis and as precursors in the synthesis of bioactive compounds (Trstenjak et al., 2013).

Caged Plant Hormones : The synthesis of 2-nitrobenzyl esters of plant hormones for photo-release applications highlights the role of such compounds in biological studies, allowing for controlled release of active agents in plant cells (Ward & Beale, 1995).

properties

IUPAC Name

N-ethyl-1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-2-23(17-9-4-3-5-10-17)21(26)19-12-7-13-22(20(19)25)15-16-8-6-11-18(14-16)24(27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKARKAQSTQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.